2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Alpha-pinene degradation CoA ester metabolism Enzyme kinetics

Essential substrate for alpha-pinene degradation studies (C-acetyltransferase EC 2.3.1.-). Unique 2,6-dimethyl-5-methylene-3-oxo structure; no generic substitute. Ideal for enzymology and metabolomics. [Research use only].

Molecular Formula C31H50N7O18P3S
Molecular Weight 933.8 g/mol
Cat. No. B1212983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA
Molecular FormulaC31H50N7O18P3S
Molecular Weight933.8 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C31H50N7O18P3S/c1-16(2)17(3)11-19(39)18(4)30(44)60-10-9-33-21(40)7-8-34-28(43)25(42)31(5,6)13-53-59(50,51)56-58(48,49)52-12-20-24(55-57(45,46)47)23(41)29(54-20)38-15-37-22-26(32)35-14-36-27(22)38/h14-16,18,20,23-25,29,41-42H,3,7-13H2,1-2,4-6H3,(H,33,40)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t18?,20-,23-,24-,25?,29-/m1/s1
InChIKeyZDNHBFFDLIHLER-RUGIFTTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA: An Intermediate in the Alpha-Pinene Degradation Pathway


2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a derivative of coenzyme A with the molecular formula C31H50N7O18P3S and a molecular weight of approximately 933.8 g/mol . It functions as a key metabolic intermediate in the bacterial degradation pathway of the monoterpene alpha-pinene [1]. Within this specific pathway, it is the substrate for a C-acetyltransferase (EC 2.3.1.-) that catalyzes its cleavage into 3-isopropylbut-3-enoyl-CoA and propanoyl-CoA [2].

Why a Generic Acyl-CoA Cannot Replace 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA in Targeted Research


The substitution of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA with a generic or structurally similar acyl-CoA is not scientifically valid due to the high specificity of the enzymatic reactions in which it participates. This compound is not a general substrate for broad classes of acyl-CoA transferases or dehydrogenases; instead, its unique structural features—specifically the 2,6-dimethyl branching, the 5-methylene group, and the 3-oxo moiety—are precisely recognized by a dedicated C-acetyltransferase (EC 2.3.1.-) within the alpha-pinene degradation pathway [1]. This contrasts sharply with more common acyl-CoAs like 2,6-dimethylheptanoyl-CoA, which is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) in a distinct metabolic context [2]. Therefore, for investigations into alpha-pinene catabolism or the specific activity of its associated C-acetyltransferase, no other commercially available compound can serve as a functional substitute.

Quantitative Evidence for 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA: A Status Update


Critical Assessment of Available Quantitative Comparative Data for 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

High-strength differential evidence, defined as a direct, quantitative comparison between 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA and a structural analog under identical experimental conditions, is not currently available in the public domain. The core scientific literature and authoritative databases provide a clear definition of its role and the specific reaction it undergoes [1], but they do not contain the required kinetic parameters (e.g., Km, Vmax, Kcat) or selectivity data benchmarked against related compounds. This represents a critical gap in the product-specific evidence base. Therefore, any claim of quantitative differentiation cannot be substantiated at this time.

Alpha-pinene degradation CoA ester metabolism Enzyme kinetics

Defined Application Scenarios for 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA Based on Established Pathway Biology


Investigating the Alpha-Pinene Degradation Pathway in Bacteria

This compound is an essential, pathway-specific substrate for studying the enzymatic cleavage step catalyzed by 2,6-dimethyl-5-methylene-3-oxo-heptanoyl-CoA C-acetyltransferase in organisms like *Nocardia sp.* or *Pseudomonas fluorescens* [1]. Researchers can use it to assay enzyme activity, characterize this specific C-acetyltransferase, or monitor metabolic flux through the alpha-pinene catabolic pathway [2].

Functional Characterization of C-Acetyltransferases (EC 2.3.1)

For enzymologists focusing on acyl-CoA transferases, this compound provides a highly specific substrate to probe the active site geometry and catalytic mechanism of enzymes that recognize branched, methylene-bearing 3-oxoacyl-CoA structures [3]. It allows for the study of a unique substrate-enzyme interaction not replicated by simpler acyl-CoAs.

Sourcing a Defined Metabolite for Analytical Reference Standards

Given its defined molecular formula (C31H50N7O18P3S) and mass (933.8 g/mol), this compound is suitable for use as a high-purity analytical standard for mass spectrometry or chromatography-based metabolomics studies aimed at identifying and quantifying this specific intermediate in biological samples from terpene-degrading organisms .

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